N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide
Description
This compound features a piperazine core functionalized with a benzodioxolylmethyl group at the N4 position and a carbothioyl-linked 4-(diethylamino)benzamide moiety at the N1 position. Such structural motifs are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes requiring hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbothioyl]-4-(diethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-3-27(4-2)20-8-6-19(7-9-20)23(29)25-24(32)28-13-11-26(12-14-28)16-18-5-10-21-22(15-18)31-17-30-21/h5-10,15H,3-4,11-14,16-17H2,1-2H3,(H,25,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYZVHFBKUDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 426.52 g/mol. The structure features a piperazine ring, a benzodioxole moiety, and a diethylamino group, which contribute to its biological activity.
The compound exhibits various biological effects primarily through modulation of neurotransmitter systems and enzymatic pathways. Its structural components suggest potential interactions with receptors and enzymes involved in pain modulation and neuroprotection.
Pharmacological Studies
- FAAH Inhibition : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. This inhibition leads to increased levels of these lipids in the brain, which can affect pain perception and inflammation .
- Antinociceptive Effects : In rodent models, compounds structurally related to this compound have demonstrated significant antinociceptive properties. For instance, in models of neuropathic pain, these compounds reduced pain responses effectively .
- Neuroprotective Properties : Research indicates that similar benzodioxole derivatives may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neuronal tissues. This suggests potential applications in neurodegenerative diseases .
Study 1: FAAH Inhibition and Pain Relief
A study evaluated the effects of a piperazine derivative on pain models in rats. The compound significantly reduced tactile allodynia and thermal hyperalgesia, indicating its potential as an analgesic agent. The mechanism was attributed to FAAH inhibition, leading to increased endocannabinoid levels .
Study 2: Neuroprotection Against Oxidative Stress
In vitro studies assessed the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. Results showed that these compounds could reduce cell death and promote neuronal survival through antioxidant mechanisms .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Similarities and Key Modifications
The compound is compared to three analogues (Table 1) with variations in the piperazine substituents and benzamide groups. These modifications influence physicochemical properties, binding affinities, and pharmacological profiles.
Table 1: Structural Comparison of Target Compound and Analogues
Physicochemical and Pharmacokinetic Properties
- Solubility: The diethylamino group in the target compound enhances aqueous solubility compared to the chlorophenyl () and furylmethyl () analogues, which rely on aromaticity and halogenation for membrane permeability .
- Lipophilicity (LogP): The benzodioxolylmethyl group (LogP ~2.5) balances the hydrophilic diethylamino group, whereas the benzyl-substituted analogue () exhibits higher LogP (~3.1), favoring blood-brain barrier penetration .
- Metabolic Stability : The benzodioxolyl group may confer resistance to oxidative metabolism compared to furan (), which is prone to ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
